Hydroxylammonium sulfate

描述

属性

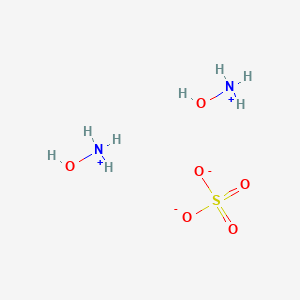

IUPAC Name |

hydroxyazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYYSIDKAKXZEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2OH)2.H2SO4, H8N2O6S | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025424 | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE CRYSTALS OR POWDER. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 58.7 | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10039-54-0 | |

| Record name | Hydroxylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Versatility of Hydroxylammonium Sulfate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxylammonium sulfate ((NH₃OH)₂SO₄), a stable and convenient salt of hydroxylamine, serves as a cornerstone reagent in a multitude of organic transformations. Its utility spans from the fundamental construction of C-N bonds to complex molecular rearrangements, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Applications in Organic Synthesis

This compound is primarily utilized as a source of the nucleophilic hydroxylamine (NH₂OH) in a variety of condensation and addition reactions. Its key applications include the synthesis of oximes, hydroxamic acids, and amidoximes, as well as its critical role in the Beckmann rearrangement.[1]

Synthesis of Oximes from Aldehydes and Ketones

The reaction of aldehydes and ketones with this compound, typically in the presence of a base, affords the corresponding oximes. This transformation is fundamental for the protection of carbonyl groups, the purification of carbonyl compounds, and as a precursor for further synthetic manipulations, most notably the Beckmann rearrangement.[2]

General Reaction:

R(R')C=O + (NH₃OH)₂SO₄ → R(R')C=NOH

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The choice of base and solvent system can significantly influence the reaction rate and yield.

Table 1: Synthesis of Oximes from Various Carbonyl Compounds using this compound

| Entry | Carbonyl Compound | Base/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | NaOH / Methanol | 5 | 90.8 | [3] |

| 2 | Cyclohexanone | Sodium Acetate / Ethanol-Water | 1.5 | 92 | [4] |

| 3 | Benzaldehyde | Pyridine / Ethanol | 1.25 | >98 | [5] |

| 4 | 4-Chlorobenzaldehyde | Bi₂O₃ (solid-state) | 0.03 | 98 | [6] |

| 5 | 4-Methoxybenzaldehyde | Hyamine® / Water | 1 | 95 | [7] |

| 6 | Thiophene-2-carboxaldehyde | Hyamine® / Water | 1.5 | 92 | [7] |

| 7 | Methyl Ethyl Ketone | NaOH / Methanol | 4 | 91.6 | [8] |

Synthesis of Hydroxamic Acids

Hydroxamic acids (R-C(=O)NHOH) are a class of compounds with significant biological activity, notably as histone deacetylase (HDAC) inhibitors. They are commonly synthesized from carboxylic acid derivatives, such as esters or acid chlorides, by reaction with hydroxylamine. This compound, in the presence of a base, provides the necessary hydroxylamine nucleophile.[9]

General Reaction:

R-C(=O)OR' + (NH₃OH)₂SO₄ → R-C(=O)NHOH

Table 2: Synthesis of Hydroxamic Acids from Esters using this compound

| Entry | Ester | Base/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethyl Benzoate | KOH / Methanol | 48 | 57-60 (as potassium salt) | [10] |

| 2 | Methyl Benzoate | NaOH / Methanol | - | - | [11] |

| 3 | Ethyl 4-aminobenzoate | NaOMe / Methanol | 0.5 | High | |

| 4 | Various Esters (Microwave) | KOH or NaOEt / Methanol | 0.1 | Good | [12] |

Synthesis of Amidoximes from Nitriles

Amidoximes (R-C(NH₂)=NOH) are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. They are typically prepared by the addition of hydroxylamine to nitriles.[13]

General Reaction:

R-C≡N + (NH₃OH)₂SO₄ → R-C(NH₂)=NOH

The reaction mechanism involves the nucleophilic attack of hydroxylamine on the nitrile carbon.[1]

Table 3: Synthesis of Amidoximes from Various Nitriles

| Entry | Nitrile | Base/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzonitrile | Na₂CO₃ / Ethanol-Water (ultrasound) | 0.33 | - | [14] |

| 2 | 2,3-Difluoro-6-trifluoromethylbenzonitrile | - / Methanol-Water | 7 | 78 | [7] |

| 3 | Various aromatic nitriles | - / Water (microreactor) | - | Full Conversion | [15] |

| 4 | p-Nitrobenzonitrile | - / Methanol | - | Substantial amide formation | [16] |

The Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions. This reaction is of immense industrial importance, particularly in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[17] this compound is the key reagent for the initial formation of the oxime. The subsequent rearrangement is typically catalyzed by a strong acid like sulfuric acid or oleum.[12][18]

General Reaction Scheme:

Cyclohexanone → Cyclohexanone Oxime → ε-Caprolactam

Table 4: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

| Entry | Catalyst | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Reference |

| 1 | Oleum | 108-118 | 15-180 min | - | - | US4804754A |

| 2 | Trifluoroacetic Acid | 70 | 16 h | 80 | 89 (to amide) | [19] |

| 3 | Deep Eutectic Solvent [InCl₃][AA]₂ | 80 | 2 h | 100 | 99.5 | [20] |

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of Acetophenone Oxime

This protocol is adapted from a procedure utilizing this compound.[3]

Materials:

-

This compound (28 g, 0.17 mol)

-

Absolute methanol (275 mL total)

-

Sodium hydroxide pellets (14 g, 0.35 mol)

-

Acetophenone (40 g, 0.33 mol)

-

Concentrated sulfuric acid

-

Ice bath

Procedure:

-

In a 500 mL 3-neck flask equipped with a magnetic stirrer, add solid this compound (28 g) and 100 mL of absolute methanol. Stir the resulting slurry vigorously.

-

Prepare a solution of sodium hydroxide (14 g) in 175 mL of absolute methanol.

-

Cool the this compound slurry in an ice bath to below 5 °C.

-

Slowly add the methanolic sodium hydroxide solution to the cooled slurry while maintaining the temperature below 5 °C.

-

After the addition is complete, add acetophenone (40 g) to the reaction mixture.

-

Continue stirring the mixture in the cold for 5 hours.

-

Adjust the pH of the solution to 6.5 by adding concentrated sulfuric acid (approx. 1.8 g).

-

Add 50 mL of methanol to the slurry and heat the mixture to 40 °C for 2 hours.

-

Filter the hot solution to remove inorganic salts.

-

Concentrate the clear filtrate under reduced pressure.

-

Cool the concentrated solution to induce crystallization of acetophenone oxime.

-

Collect the crystalline product by filtration.

Expected Yield: 40.5 g (90.8%) of acetophenone oxime with a purity of >98%.[3]

Detailed Experimental Protocol for the Synthesis of Benzohydroxamic Acid from Ethyl Benzoate

This protocol is a classic method for the preparation of hydroxamic acids.[10]

Materials:

-

Hydroxylamine hydrochloride (46.7 g, 0.67 mol)

-

Potassium hydroxide (56.1 g, 1 mol)

-

Methyl alcohol (380 mL total)

-

Ethyl benzoate (50 g, 0.33 mol)

-

1.25 N Acetic acid

-

Absolute ethyl alcohol

Procedure:

Part A: Preparation of Potassium Benzohydroxamate

-

Prepare two separate solutions:

-

Solution A: Dissolve hydroxylamine hydrochloride (46.7 g) in 240 mL of boiling methyl alcohol.

-

Solution B: Dissolve potassium hydroxide (56.1 g) in 140 mL of boiling methyl alcohol.

-

-

Cool both solutions to 30-40 °C.

-

With shaking, add the alkali solution (Solution B) to the hydroxylamine solution (Solution A), using an ice bath to control any temperature increase.

-

After the addition is complete, let the mixture stand in an ice bath for 5 minutes to ensure complete precipitation of potassium chloride.

-

Add ethyl benzoate (50 g) with thorough shaking.

-

Immediately filter the mixture with suction and wash the residue with a small amount of methyl alcohol.

-

Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will form.

-

After 48 hours, filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry.

Part B: Preparation of Benzohydroxamic Acid

-

Stir and heat a mixture of the potassium salt (35 g, 0.2 mol) in 160 mL of 1.25 N acetic acid until a clear solution is obtained.

-

Allow the solution to cool to room temperature and then chill in an ice bath.

-

Benzohydroxamic acid will separate as white crystals.

-

Filter the crystals and dry.

Expected Yield: 25-26 g (91-95% from the potassium salt) of crude benzohydroxamic acid.[10]

Detailed Experimental Protocol for the Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

The following is a general laboratory-scale procedure. Industrial processes are highly optimized and continuous.[8]

Materials:

-

Cyclohexanone oxime

-

Oleum (fuming sulfuric acid, e.g., 24-35% SO₃)

-

Aqueous ammonia

-

Ice

Procedure:

-

In a reaction vessel equipped for temperature control and stirring, carefully add cyclohexanone oxime melt (water content 0-7%) to oleum at a controlled rate. The reaction is highly exothermic. The temperature should be maintained between 70°C and 130°C (typically 108-118°C).

-

The reaction mixture, consisting of the bisulfate salt of caprolactam in excess sulfuric acid, is then transferred to a delay zone and held at 70-110°C for 10-600 minutes to ensure complete rearrangement.

-

The acidic reaction mixture is then carefully neutralized with aqueous ammonia in a separate vessel, while cooling with ice to manage the heat of neutralization.

-

This results in the formation of ε-caprolactam and ammonium sulfate. The ε-caprolactam can then be extracted and purified.

Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships (Graphviz Diagrams)

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow involving this compound.

Caption: Reaction mechanism for the formation of an oxime from a carbonyl compound and hydroxylamine.

Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement of an oxime to an amide.

Caption: General experimental workflow for organic synthesis using this compound.

Conclusion

This compound remains a reagent of paramount importance in the arsenal of the modern organic chemist. Its stability, ease of handling, and versatility in the synthesis of oximes, hydroxamic acids, and amidoximes, coupled with its crucial role in the industrially significant Beckmann rearrangement, underscore its enduring value. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of novel organic molecules, facilitating the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yccskarad.com [yccskarad.com]

- 8. US4507248A - Preparation from this compound of oximes and hydroxamic acids via alcoholic hydroxylamine solution - Google Patents [patents.google.com]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. iris.unive.it [iris.unive.it]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Hydroxylammonium Sulfate via the Raschig Process

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed procedural information for the synthesis of hydroxylammonium sulfate, a crucial reagent in various chemical transformations, through the well-established Raschig process. The content is tailored for a technical audience and emphasizes practical application in a laboratory setting.

Process Overview and Core Chemistry

The Raschig process is a cornerstone of industrial hydroxylamine production. The synthesis is a two-stage reaction sequence. The first stage involves the formation of hydroxylamine-N,N-disulfonate by the reduction of a nitrite salt (commonly sodium or ammonium nitrite) with a bisulfite, typically in the presence of sulfur dioxide. The subsequent stage involves the hydrolysis of the disulfonate intermediate to yield this compound.[1][2]

The key chemical transformations are as follows:

Stage 1: Formation of Hydroxylamine-N,N-disulfonate

NaNO₂ + 2NaHSO₃ → HON(SO₃Na)₂ + NaOH

Stage 2: Hydrolysis to this compound

2HON(SO₃Na)₂ + 4H₂O → (NH₃OH)₂SO₄ + 2Na₂SO₄ + H₂SO₄

A critical parameter in the first stage is maintaining a low temperature, typically around 0°C, to prevent undesirable side reactions and ensure the stability of the disulfonate intermediate. The subsequent hydrolysis requires heating to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound via the Raschig process.

| Parameter | Value | Notes |

| Reactants (Stage 1) | ||

| Sodium Nitrite (NaNO₂) | 1.0 mole equivalent | |

| Sodium Bisulfite (NaHSO₃) | 2.0 mole equivalents | |

| Reaction Conditions (Stage 1) | ||

| Temperature | 0 - 5 °C | Crucial for minimizing side reactions. |

| pH | 2 - 4 | Maintained by the controlled addition of sulfur dioxide. |

| Reaction Conditions (Stage 2) | ||

| Temperature | 95 - 100 °C | To facilitate the hydrolysis of the disulfonate. |

| Reaction Time | Approx. 30 minutes | Or until the hydrolysis is complete. |

| Purification | ||

| Crystallization Solvent | Water | |

| Crystallization Temperature | Cool to 0 - 5 °C | To maximize the yield of crystalline product. |

| Expected Yield | 70-80% | Based on the initial amount of sodium nitrite. |

| Purity of Final Product | >98% | After recrystallization. |

Detailed Experimental Protocols

This section provides a step-by-step guide for the laboratory synthesis and purification of this compound.

Synthesis of Hydroxylamine-N,N-disulfonate (Stage 1)

-

Preparation of Bisulfite Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, prepare a solution of sodium bisulfite. For a 1-mole scale reaction, dissolve 2.0 moles of sodium metabisulfite in 600 mL of water. The dissolution is endothermic, so allow the solution to cool to room temperature.

-

Cooling: Immerse the flask in an ice-salt bath to cool the sodium bisulfite solution to 0-2°C.

-

Addition of Nitrite: Slowly add a pre-chilled solution of 1.0 mole of sodium nitrite in 200 mL of water to the stirred bisulfite solution. Maintain the temperature below 5°C throughout the addition.

-

Sulfur Dioxide Purge: Once the nitrite solution has been added, begin bubbling sulfur dioxide gas through the reaction mixture. Monitor the pH of the solution and maintain it in the range of 2-4. The reaction is complete when the absorption of sulfur dioxide ceases.

Hydrolysis to this compound (Stage 2)

-

Heating: Transfer the reaction mixture from Stage 1 to a larger flask suitable for heating.

-

Hydrolysis: Heat the solution to boiling (approximately 95-100°C) and maintain this temperature for about 30 minutes. This step drives the hydrolysis of the hydroxylamine-N,N-disulfonate to this compound.

-

Cooling: After the hydrolysis is complete, allow the solution to cool to room temperature.

Purification by Crystallization

-

Concentration: If the solution is too dilute, concentrate it by evaporation under reduced pressure until signs of crystallization appear.

-

Crystallization: Cool the concentrated solution in an ice bath to 0-5°C to induce the crystallization of this compound.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water to remove any soluble impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent to obtain the final product. For higher purity, a second recrystallization from water can be performed.[3]

Visualizations

Reaction Pathway Diagram

References

The Dual Role of Hydroxylammonium Sulfate in Photographic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxylammonium sulfate ((NH₃OH)₂SO₄), commonly abbreviated as HAS, is a versatile inorganic compound that plays a significant, albeit complex, role in photographic chemistry. While primarily recognized for its potent reducing properties, its function extends beyond simple silver halide reduction, acting as a crucial antioxidant and stabilizer, particularly in color development processes. This technical guide provides an in-depth exploration of the core functions of this compound as a reducing agent in photography, detailing its chemical mechanisms, experimental protocols, and quantitative effects on photographic emulsions.

Core Chemical Principles and Reaction Mechanisms

This compound's primary role in photography stems from its ability to act as a reducing agent, donating electrons to convert silver halide (AgX) crystals into metallic silver (Ag), thus forming the photographic image.[1] This process is fundamentally a redox reaction.

In an alkaline environment, typical of most developer solutions, hydroxylamine (NH₂OH), the active species derived from HAS, is readily oxidized. The overall simplified reaction for the reduction of silver bromide (AgBr), a common silver halide in photographic emulsions, by hydroxylamine can be represented as:

2AgBr + 2NH₂OH → 2Ag + N₂ + 2H₂O + 2HBr

However, the reaction mechanism is more complex and proceeds through several steps. The hydroxylamine first adsorbs to the surface of the silver halide crystal, particularly at the sites of the latent image speck (a small cluster of silver atoms formed during exposure). The alkaline conditions of the developer facilitate the deprotonation of the hydroxylammonium ion, increasing its reducing power. The subsequent electron transfer from hydroxylamine to the silver ions leads to the formation of metallic silver.

In color photography, particularly in the C-41 process, this compound serves a dual purpose.[2] While it can act as a weak developing agent, its primary function is as an antioxidant or preservative for the primary color developing agent, typically a p-phenylenediamine derivative like CD-4.[2] The oxidized form of the color developing agent is responsible for dye formation. By scavenging oxygen dissolved in the developer solution, HAS prevents the premature oxidation of the color developing agent, which would lead to staining and inconsistent results.[3]

Quantitative Data Presentation

The concentration of this compound in a developer solution significantly impacts its performance, including its stability and the sensitometric characteristics of the photographic material. Below are tables summarizing typical concentrations in C-41 color developer formulations and data from a patent illustrating the effect of a hydroxylamine derivative on image density.

Table 1: Typical Concentrations of this compound in C-41 Developer Formulations

| Component | Concentration Range (g/L) | Role |

| Water | to make 1 L | Solvent |

| Potassium Carbonate | 30 - 35 | Accelerator (Alkali) |

| Sodium Sulfite | 0.4 - 4.0 | Antioxidant, Silver Halide Solvent |

| Potassium Bromide | 1.3 - 1.5 | Restrainer (Anti-fogging agent) |

| This compound | 2.0 - 4.0 | Antioxidant, Stabilizer, weak Developing Agent |

| CD-4 (Color Developing Agent) | 4.5 - 5.5 | Primary Developing Agent |

| pH | 10.0 ± 0.05 | - |

Source: Compiled from various C-41 developer recipes.[2]

Table 2: Effect of a Hydroxylamine Derivative on Photographic Density

This data is derived from a patent for a photographic developer containing a novel N,N-dialkylhydroxylamine derivative. The table shows the resulting image densities at different development times.

| Development Time | Density (with Hydroxylamine derivative) |

| 20 seconds | 0.05 |

| 1 minute | 0.34 |

| 3 minutes | 0.95 |

| 5 minutes | 1.25 |

Source: Adapted from US Patent 3,806,345.[4] This data illustrates the developing activity of a hydroxylamine derivative over time.

Experimental Protocols

The following are representative experimental protocols for preparing and using a photographic developer containing this compound. Safety Precaution: this compound is a hazardous chemical. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Preparation of a C-41 Type Color Developer (1 Liter)

Materials:

-

Distilled Water

-

Potassium Carbonate, anhydrous (34.3 g)

-

Sodium Sulfite, anhydrous (4.25 g)

-

Potassium Bromide (1.3 g)

-

This compound (2.0 g)

-

CD-4 (4-(N-ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate) (4.75 g)

-

1M Sodium Hydroxide or 1M Sulfuric Acid solution for pH adjustment

-

Calibrated pH meter

-

Graduated cylinders and beakers

-

Stirring rod or magnetic stirrer

Procedure:

-

Start with 800 mL of distilled water at approximately 25°C.

-

While stirring, dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next: a. Potassium Carbonate b. Sodium Sulfite c. Potassium Bromide d. This compound

-

In a separate small beaker, dissolve the CD-4 in approximately 50 mL of warm (around 40°C) distilled water.

-

Once the CD-4 is fully dissolved, add it to the main solution while stirring.

-

Add distilled water to bring the total volume to 1 liter.

-

Measure the pH of the solution. The target pH is 10.0. Carefully add small amounts of 1M Sodium Hydroxide to raise the pH or 1M Sulfuric Acid to lower it, stirring continuously and re-measuring until the target pH is reached.

-

Store the developer in a tightly capped, dark glass bottle to protect it from air and light.

Film Development Process

Equipment:

-

Developing tank and reels

-

Thermometer

-

Timer

-

Prepared C-41 developer, bleach, fixer, and stabilizer solutions

-

Water bath for temperature control

Procedure:

-

Load the exposed film onto the developing reel in complete darkness and place it in the developing tank.

-

Bring all processing solutions and a water pre-soak to the standard C-41 processing temperature of 37.8°C (100°F) using a water bath.

-

Pre-soak (Optional but recommended): Fill the tank with water at 37.8°C for 1 minute. Discard the water.

-

Development: Pour the prepared C-41 developer into the tank. Start the timer for 3 minutes and 15 seconds. Agitate according to the film manufacturer's recommendations (e.g., initial 30 seconds of continuous agitation, then 4 inversions every 30 seconds).

-

Bleach: After the development time, discard the developer and pour in the bleach solution. The typical bleaching time is 6 minutes and 30 seconds. Agitate as recommended.

-

Wash: Discard the bleach and wash with running water at 37.8°C for 3 minutes and 15 seconds.

-

Fix: Discard the wash water and pour in the fixer solution. The typical fixing time is 6 minutes and 30 seconds. Agitate as recommended.

-

Final Wash: Discard the fixer and wash with running water at 37.8°C for 3 minutes and 15 seconds.

-

Stabilizer: Discard the final wash water and pour in the stabilizer solution for 1 minute and 30 seconds.

-

Hang the film to dry in a dust-free environment.

Use in Black and White Photography

While predominantly used in color developers, hydroxylamine and its salts can also be employed in black and white photography.[3] In this context, it acts as a primary developing agent, typically at a high pH.[3] However, its use is less common due to some practical challenges. One significant issue is the potential for the evolution of nitrogen gas during the development process, which can disrupt the gelatin of the emulsion.[3] Formulations with hydroxylamine for black and white development often aim to produce fine-grain negatives.[3]

A sample experimental black and white developer formulation incorporating a hydroxylamine salt is as follows:

HP-2 Developer (500 mL Working Solution)

-

Water: 400 mL

-

Sodium Hydroxide: 2.5 g

-

Hydroxylamine Hydrochloride: 2 g

-

Triethanolamine (TEA): 1 small teaspoon

-

Sodium Sulfite: 5 g

-

p-Aminophenol: 0.1 g

-

Water to make: 500 mL

This developer is reported to develop films like Orwo UN54 to a normal contrast in approximately 8 minutes at 20°C.

Conclusion

This compound is a multifaceted component in photographic developers. In color photography, its principal role is that of a highly effective antioxidant, preserving the primary color developing agent and ensuring the stability and consistency of the development process. While it possesses inherent reducing properties, its direct contribution to silver halide reduction in these systems is secondary. In black and white photography, it can be used as a primary developing agent to achieve specific effects like fine grain, although its application is more specialized due to potential side reactions. A thorough understanding of its chemical behavior is essential for researchers and professionals working on the formulation and optimization of photographic processing solutions.

References

- 1. Photographic developer - Wikipedia [en.wikipedia.org]

- 2. Color me purple – Some color developer formulas including C41 and RA4 – Koraks tinkers [tinker.koraks.nl]

- 3. Hydroxylamine for B&W photography | Photrio.com Photography Forums [photrio.com]

- 4. US3806345A - Hydroxylamine photographic developer - Google Patents [patents.google.com]

The Role of Hydroxylammonium Sulfate in Caprolactam Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of hydroxylammonium sulfate in the conventional synthesis of ε-caprolactam, the monomeric precursor to Nylon-6. This document details the core chemical transformations, presents quantitative data from key studies, and provides illustrative experimental protocols.

The Core Chemical Transformation: From Cyclohexanone to Caprolactam

The traditional industrial production of caprolactam from cyclohexanone is a two-step process. The first and pivotal step is the oximation of cyclohexanone, for which this compound serves as the primary reagent. The resulting cyclohexanone oxime is then subjected to a Beckmann rearrangement to yield caprolactam.[1][2][3][4]

The overall transformation is depicted in the workflow below:

The Oximation of Cyclohexanone: The Central Role of this compound

This compound, with the chemical formula (NH₃OH)₂SO₄, acts as the source of hydroxylamine (NH₂OH). In the oximation step, cyclohexanone reacts with hydroxylamine to form cyclohexanone oxime and water.[2][5] A critical aspect of using the sulfate salt is the simultaneous production of sulfuric acid, which is typically neutralized with ammonia. This neutralization step, however, leads to the formation of a significant amount of ammonium sulfate as a byproduct.[1][6][7]

The detailed inputs and outputs of the oximation reaction are illustrated below:

The co-production of ammonium sulfate is a major drawback of this process, as it has low economic value and its disposal can be an environmental concern.[6][7][8] This has spurred research into alternative, "salt-free" production routes.[7][8][9]

Quantitative Data

The efficiency of the oximation reaction is influenced by several parameters, including temperature, pH, and reactant concentrations. The following tables summarize key quantitative data derived from kinetic studies and process descriptions.

Table 1: Reaction Conditions for Cyclohexanone Oximation

| Parameter | Value/Range | Impact on Reaction | Source(s) |

|---|---|---|---|

| Temperature | 353 - 358 K (80 - 85 °C) | Higher temperatures increase the reaction rate. | [1][10][11] |

| pH | 3.0 - 5.5 | The reaction rate shows a slight increase with rising pH within this range. A pH of around 3.2 is often used. | [1][4][10] |

| Reaction Phase | Two-liquid phase (aqueous and organic) | The reaction is understood to occur in the aqueous film at the interface of the two phases. | [1][2][10] |

| Agitation Speed | Low | Controlled to manage the interfacial area between the liquid phases. |[1][10] |

Table 2: Performance Metrics

| Metric | Value | Process Notes | Source(s) |

|---|---|---|---|

| Cyclohexanone Conversion | >99% | Achievable under optimized conditions. | [11] |

| Ammonium Sulfate Byproduct | ~0.1 - 0.7 kg per kg of cyclohexanone oxime | A significant byproduct of the conventional process using this compound. | [6][11] |

| Reaction Order | First-order for cyclohexanone, 0.5 for this compound | Based on kinetic modeling of the two-phase reaction system. |[2][10] |

Experimental Protocols

Below is a representative experimental protocol for the oximation of cyclohexanone using this compound, synthesized from available literature.

Objective: To synthesize cyclohexanone oxime from cyclohexanone and this compound.

Materials:

-

Cyclohexanone (ONE)

-

This compound (HAS), 45 wt% aqueous solution

-

Ammonium hydroxide solution (25 wt%)

-

Sulfuric acid (for pH adjustment)

-

Deionized water

Equipment:

-

Isothermal batch reactor with a jacket for temperature control

-

PID temperature controller

-

Stirrer with speed control

-

pH meter and probe

-

Dosing pump for ammonia solution

-

Heating/cooling circulator (e.g., silicone oil bath)

Procedure:

-

Reactor Setup: The isothermal batch reactor is assembled and connected to the temperature control system. The stirrer and pH probe are positioned within the reactor.

-

Charging the Aqueous Phase: The reactor is initially charged with approximately 130 g of a 45 wt% aqueous solution of this compound.[10]

-

Temperature and pH Adjustment: The aqueous solution is heated to the desired reaction temperature, typically between 353 K and 358 K (80-85 °C).[10] The initial pH of this solution is around 3.2. If necessary, the pH is adjusted to the target value (e.g., 3.5) by adding small amounts of sulfuric acid or ammonium hydroxide.[10]

-

Initiation of Reaction: The reaction is initiated by adding the pre-heated organic phase (cyclohexanone) to the reactor.[10] A typical molar ratio of reactants would involve a slight excess of hydroxylamine.[4]

-

pH Control: As the oximation reaction proceeds, sulfuric acid is liberated, causing the pH to drop. To maintain a constant pH, a 25 wt% ammonium hydroxide solution is continuously fed into the reactor using a dosing pump controlled by the pH meter.[4][10]

-

Reaction Monitoring: The reaction is allowed to proceed with controlled stirring (e.g., 100 rpm) for a set period, for instance, 2 hours, or until the conversion of cyclohexanone is complete.[4][10] The temperature is maintained at the setpoint throughout the reaction.

-

Product Separation: Upon completion, the reaction mixture will form a slurry as the cyclohexanone oxime precipitates.[4] The mixture is cooled, and the solid cyclohexanone oxime is separated from the aqueous ammonium sulfate solution by filtration or centrifugation.[4]

-

Purification: The crude cyclohexanone oxime can be further purified by washing with cold water and/or recrystallization from a suitable solvent if high purity is required.

Conclusion

This compound is a cornerstone reagent in the established industrial synthesis of caprolactam. It effectively provides the hydroxylamine necessary for the high-yield conversion of cyclohexanone to its oxime. However, the process is intrinsically linked to the co-production of substantial quantities of ammonium sulfate. This significant drawback has driven the development of more sustainable, "byproduct-free" technologies, such as the hydroxylamine-phosphate-oxime (HPO) process and direct ammoximation methods, which represent the future direction of caprolactam manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt - figshare - Figshare [figshare.com]

- 4. US3070627A - Synthesis of cyclohexanone oxime - Google Patents [patents.google.com]

- 5. EP1364940A1 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]

- 6. Collection - A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 7. US4031139A - Manufacture of cyclohexanone oxime - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. docta.ucm.es [docta.ucm.es]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

hydroxylammonium sulfate decomposition temperature and products

An In-depth Technical Guide to the Thermal Decomposition of Hydroxylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (HAS). It consolidates available data on its decomposition temperature and products, outlines potential experimental methodologies for its analysis, and presents a visualization of the proposed decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound.

Thermal Decomposition Temperature

The thermal decomposition of this compound is a critical safety consideration due to its exothermic nature and potential for violent reaction. The temperature at which decomposition initiates and proceeds is influenced by factors such as heating rate and the presence of contaminants. A summary of reported thermal decomposition data is presented in Table 1.

| Parameter | Temperature (°C) | Notes |

| Onset of Decomposition | 120 | The temperature at which decomposition begins. |

| Onset of Violent Reaction | 144 | Observed in an adiabatic calorimetry experiment with solid this compound. |

| Exothermic Reaction Start | >138 | The decomposition reaction becomes exothermic above this temperature. |

| Melting/Decomposition Point | 170 | Often cited as the melting point, at which decomposition occurs. |

| Most Exothermic Point | 177 | The temperature at which the exothermic decomposition is most pronounced. |

| Explosion Temperature | 170 | Solid this compound may explode when heated to this temperature. |

It is crucial to note that metals, particularly copper, its alloys, and salts, can catalyze the decomposition of this compound. The inherent instability of the compound is primarily attributed to the weak nitrogen-oxygen single bond within the hydroxylammonium ion.

Decomposition Products and Pathways

There are two primary decomposition pathways reported for this compound. The exact products can vary, and further research is needed for definitive confirmation under various conditions.

Pathway 1: Decomposition to Sulfur Trioxide, Nitrous Oxide, Ammonia, and Water

This is the most frequently cited decomposition reaction:

2 (NH₃OH)₂SO₄(s) → 2 SO₃(g) + N₂O(g) + 2 NH₃(g) + 5 H₂O(g)

This reaction is noted to be exothermic above 138 °C.

Pathway 2: Decomposition to Sulfur Dioxide, Nitrous Oxide, Ammonium Sulfate, and Water

An alternative pathway suggests the formation of sulfur dioxide and ammonium sulfate:

(NH₃OH)₂SO₄(s) → SO₂(g) + N₂O(g) + (NH₄)₂SO₄(s) + H₂O(g)

Safety data sheets also indicate that decomposition may produce toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2]

The following diagram illustrates the two proposed decomposition pathways of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset and completion temperatures of decomposition.

Apparatus: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of solid this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-400 °C) at a controlled, linear heating rate (e.g., 5, 10, or 20 °C/min). Slower heating rates can provide better resolution of thermal events.

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and to identify distinct stages of decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature, allowing for the determination of melting points, decomposition temperatures, and enthalpies of reaction.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the solid sample (typically 2-5 mg) is weighed into an aluminum or copper pan. The pan is hermetically sealed or, for reactions that produce gas, a pinhole lid may be used to allow for pressure release.

-

Instrument Setup: An empty, sealed pan is used as a reference. The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis.

-

Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature, peak temperature, and enthalpy of these transitions can be calculated.

The following diagram outlines a general experimental workflow for the thermal analysis of this compound.

Evolved Gas Analysis

To definitively identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). This allows for the real-time analysis of the gases evolved during the decomposition process, which would be instrumental in verifying the correct decomposition pathway. Analysis of the solid residue, for instance by X-ray diffraction (XRD), could identify crystalline products like ammonium sulfate.

References

An In-depth Technical Guide to the Solubility of Hydroxylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxylammonium sulfate in water and various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, to facilitate its effective use in experimental design and process development.

Overview of this compound

This compound, with the chemical formula (NH₃OH)₂SO₄, is the sulfuric acid salt of hydroxylamine. It presents as a white, crystalline, odorless solid. This compound is a crucial reagent in organic synthesis, serving as a potent reducing agent and a key component in the preparation of oximes, hydroxamic acids, and other functional groups. Its stability compared to free hydroxylamine makes it a preferred choice in many laboratory and industrial applications.

Aqueous Solubility of this compound

This compound is highly soluble in water. The solubility is temperature-dependent, increasing with a rise in temperature.

Quantitative Solubility Data in Water

The following table summarizes the solubility of this compound in water at various temperatures, compiled from available scientific literature.

| Temperature (°C) | Temperature (°F) | Solubility ( g/100 mL) | Solubility (g/L) |

| 20 | 68 | 58.7 | 587 |

| 21.1 | 70 | ≥ 100 | ≥ 1000[1] |

| 25 | 77 | ~77.8 | ~778 |

Note: The value at 25°C was converted from 64.000 pounds per 100 pounds of water[2]. A study by Sheng Fang and Da-Hai Ren (2013) also provides extensive data on the density and viscosity of aqueous solutions of this compound across a range of temperatures (283.15 K to 313.15 K), which is crucial for preparing solutions of specific concentrations[3].

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited. It is most commonly described as slightly soluble in alcohols.

Qualitative and Quantitative Solubility in Organic Solvents

| Solvent | CAS Number | Solubility | Notes |

| Methanol | 67-56-1 | Slightly soluble | Some sources indicate it is not soluble in methanol, especially without the presence of a base to neutralize the sulfate[4]. |

| Ethanol | 64-17-5 | Slightly soluble | |

| Propanol | 71-23-8 | Slightly soluble | Inferred from general statements about its solubility in alcohols. |

| Acetone | 67-64-1 | Insoluble | Inferred from its ionic salt nature. |

| Dimethylformamide (DMF) | 68-12-2 | Sparingly soluble | Inferred from its polar aprotic nature. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | DMSO is a powerful solvent for many inorganic salts[5][6]. |

The limited solubility in many organic solvents is a critical consideration in synthetic chemistry. For reactions requiring the hydroxylamine moiety in an organic medium, hydroxylammonium chloride is often used as an alternative due to its better solubility in alcohols. Alternatively, as described in patent literature, a slurry of this compound in an alcohol like methanol can be reacted with a base (e.g., sodium hydroxide) to generate a solution of free hydroxylamine for subsequent reactions[4].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method, consistent with OECD Guideline 105 for the Testing of Chemicals.[7][8][9][10]

Principle

A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound (analytical grade)

-

Solvent (e.g., deionized water, methanol, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or titration apparatus)

Experimental Procedure

-

Preparation of the Test System : Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration : Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation : After equilibration, allow the mixture to stand at the test temperature to let the undissolved solid settle. Centrifuge an aliquot of the suspension to further separate the solid and liquid phases.

-

Sample Collection and Preparation : Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, filter the sample immediately using a syringe filter that has been pre-warmed to the test temperature.

-

Quantification : Accurately dilute the filtered saturated solution to a concentration within the working range of the chosen analytical method. Determine the concentration of this compound in the diluted solution.

-

Calculation : Calculate the solubility of this compound in the solvent at the test temperature, taking into account the dilution factor. The result is typically expressed in g/100 mL or g/L.

Experimental Workflow Diagram

References

- 1. Hydroxylamine sulfate | H8N2O6S | CID 24846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4551324A - Preparation from this compound of other hydroxylammonium salts via alcoholic hydroxylamine - Google Patents [patents.google.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

An In-Depth Technical Guide to the Safe Handling of Hydroxylammonium Sulfate

Introduction

Hydroxylammonium sulfate, with the chemical formula (NH₃OH)₂SO₄, is a salt of hydroxylamine and sulfuric acid.[1] It presents as a colorless to white crystalline solid and is a crucial reagent in various industrial and laboratory settings.[2] Its applications include use as a potent reducing agent in organic synthesis for converting aldehydes and ketones to oximes, a viscosity stabilizer in rubber production, and in photographic processes.[2][3] Despite its utility, this compound poses significant health and environmental hazards, including potential carcinogenicity, organ damage through repeated exposure, and high aquatic toxicity.[4][5][6] This guide provides a comprehensive overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals to ensure its safe use in a laboratory environment.

Chemical Identification and Physical Properties

A clear understanding of the substance's physical and chemical properties is fundamental to its safe handling. This compound is an odorless, white solid that is soluble in water.[1][2][7] It is thermally unstable and begins to decompose at 120 °C.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 10039-54-0 | [4][5][6][8][9] |

| EC Number | 233-118-8 | [4][9] |

| Molecular Formula | (NH₃OH)₂SO₄ | [1][2][8][9] |

| Molecular Weight | 164.14 g/mol | [2][7][8][9] |

| Appearance | Colorless to white crystalline solid/powder | [2] |

| Odor | Odorless | [7] |

| Melting Point | ~170 °C (Decomposes) | [2][3] |

| Boiling Point | Decomposes | [7] |

| Density | 1.88 g/cm³ at 20 °C | [1][5] |

| Water Solubility | 58.7 g/100 mL at 20 °C | [1] |

| Partition Coefficient (log Kow) | -3.6 | [5][10] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] It is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[4][5][6][8] It is also very toxic to aquatic life.[4][6]

GHS Hazard Pictograms:

Corrosion (GHS05), Exclamation Mark (GHS07), Health Hazard (GHS08), Environment (GHS09)

Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.[4][6][8]

-

H373: May cause damage to organs (blood, hematopoietic system, spleen) through prolonged or repeated exposure.[4][5][6][8]

Table 2: Toxicological Data

| Endpoint | Species | Value | Citations |

| Acute Oral LD50 | Rat | 545 - 842 mg/kg | [1][9][10] |

| Acute Dermal LD50 | Rabbit | 100 - 500 mg/kg | [10] |

| Aquatic Toxicity (Algae IC50) | Desmodesmus subspicatus | 0.86 mg/L (96 h) |

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to minimize exposure and ensure safety. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to prevent inhalation of dust.[6][12] An eye wash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment: The selection of PPE is a critical step in preventing chemical exposure.

Caption: PPE Selection Workflow for this compound.

Procedural Protocols for Safe Handling

-

Preparation: Before handling, read and understand the Safety Data Sheet (SDS).[4][9] Ensure all necessary engineering controls and PPE are in place and functional.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust generation and inhalation.[6] Use non-sparking tools.[13]

-

During Use: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the work area.[8][9]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[6] Decontaminate the work area.

-

Clothing: Immediately remove and launder any contaminated clothing before reuse.[4][5][8] Contaminated work clothing should not be allowed out of the workplace.[8][9]

Storage Requirements Protocol

-

Container: Store in the original, tightly sealed, corrosion-resistant container.[4][6][8] Do not use metal containers.[6]

-

Location: Store in a cool, dry, well-ventilated area.[8] The storage area must be secured and locked.[5][8][9]

-

Segregation: Store away from incompatible materials such as strong oxidizers, nitrates, nitrites, powdered metals, and alkalis.[13] Keep away from heat and sources of ignition.[6]

-

Inspection: Regularly inspect containers for leaks or physical damage.

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or accidental release.

First Aid Measures

In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet to the attending physician.[4][12]

Caption: First Aid Response Flowchart for Exposure Incidents.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8][12]

-

Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin with plenty of soap and water.[4][5][8]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[12] If present, remove contact lenses and continue rinsing.[5][8][9]

-

Ingestion: Never give anything by mouth to an unconscious person.[12] Rinse the mouth with water. Do NOT induce vomiting.[8][12]

Accidental Release (Spill) Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area and secure entry.[14]

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[4][12]

-

Containment: Prevent the spill from entering drains, sewers, or waterways.[4][8]

-

Clean-up: Carefully sweep or scoop up the solid material without creating dust.[8][12] Collect the material and place it into a suitable, closed, and properly labeled container for disposal.[12][14]

-

Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.

Disposal Protocol

Waste material is considered hazardous and must be disposed of according to strict regulations.

-

Waste Characterization: this compound waste must be treated as hazardous waste.

-

Containerization: Collect waste in designated, labeled, and sealed containers.[14] Do not mix with other waste streams.

-

Disposal: Dispose of the waste and its container at an approved waste disposal facility.[8][9] All disposal practices must be in accordance with federal, state, and local environmental regulations. Do not discharge into the sewer system or the environment.[6][13]

Conclusion

This compound is an invaluable chemical for research and development, but it demands respect and careful handling. Its potential for causing severe health effects, including cancer and organ damage, necessitates a robust safety culture.[4][5] By implementing the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers and scientific professionals can mitigate the risks and ensure a safe laboratory environment. Always prioritize safety by consulting the substance's specific SDS before commencing any work.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. manavchem.com [manavchem.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. valudor.com [valudor.com]

- 9. junsei.co.jp [junsei.co.jp]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. Hydroxylamine sulfate | H8N2O6S | CID 24846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. senturyreagents.com [senturyreagents.com]

- 13. echemi.com [echemi.com]

- 14. nj.gov [nj.gov]

Hydroxylammonium Sulfate as a Radical Scavenger in Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of polymers, particularly through free-radical polymerization, precise control over the reaction kinetics is paramount. Uncontrolled polymerization can lead to undesirable polymer characteristics, and in some industrial processes, it can pose a significant safety risk. Radical scavengers, also known as polymerization inhibitors or short-stoppers, are crucial chemical agents that terminate the propagation of radical chains, thereby controlling or halting the polymerization process. Hydroxylammonium sulfate ((NH₃OH)₂SO₄), often abbreviated as HAS, is a widely used and effective radical scavenger in various polymerization systems.[1][2][3] This technical guide provides a comprehensive overview of the core principles of using this compound as a radical scavenger, including its mechanism of action, experimental protocols, and a comparative analysis with other common inhibitors.

Mechanism of Action

The primary function of this compound as a radical scavenger lies in its ability to donate a hydrogen atom to a propagating polymer radical (P•), thus terminating the polymer chain and forming a stable, less reactive species. The active component is the hydroxylammonium cation ([NH₃OH]⁺), which is in equilibrium with hydroxylamine (NH₂OH). The scavenging process is generally understood to proceed via the following steps:

-

Hydrogen Abstraction: A growing polymer radical (P•) abstracts a hydrogen atom from the hydroxylamine molecule. This reaction is thermodynamically favorable due to the relatively weak N-O bond in hydroxylamine.

-

Formation of a Stable Nitroxide Radical: This hydrogen abstraction results in the formation of a stable nitroxide radical (H₂NO•). This nitroxide radical is significantly less reactive than the propagating polymer radical and is incapable of initiating a new polymer chain.

-

Termination: The newly formed nitroxide radical can further react with another propagating polymer radical, leading to the termination of a second polymer chain.

This dual-action mechanism, where one molecule of the scavenger can terminate two radical chains, contributes to its efficiency as a polymerization inhibitor.

Caption: Mechanism of radical scavenging by this compound.

Quantitative Data and Comparative Analysis

The efficiency of a radical scavenger is determined by its reaction rate constant with the propagating radicals and the induction period it provides. While specific kinetic data for this compound with various polymer radicals can be system-dependent, the following table summarizes available data for related systems and provides a comparison with hydroquinone, another common inhibitor.

| Inhibitor | Monomer System | Temperature (°C) | Inhibition Period (min) | Observations | Reference |

| Hydroxylamine derivative (DBHA) | Styrene | 120 | Concentration-dependent | Effective only in the presence of oxygen. | [3][4] |

| Hydroquinone (HQ) | Methyl Methacrylate | 60 | Concentration-dependent | Excess HQ can decrease the polymerization rate. | [5][6] |

| Hydroquinone (HQ) | Styrene | 100 | - | Functions by transferring a hydrogen atom to free radicals. | [5] |

Note: Direct quantitative comparison under identical conditions is scarce in the literature. The effectiveness of an inhibitor is highly dependent on the specific monomer, initiator, solvent, and temperature.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a short-stopper in emulsion and solution polymerization.

Protocol 1: Short-Stopping of Emulsion Polymerization (e.g., Styrene-Butadiene Rubber - SBR)

This protocol is a generalized procedure for terminating the polymerization of SBR latex.[7]

Materials:

-

SBR latex at the desired monomer conversion

-

This compound (reagent grade)

-

Deionized water

-

Nitrogen or argon supply

-

Reaction kettle with stirring and temperature control

Procedure:

-

Prepare the Short-Stopper Solution: Prepare a 5-10% (w/v) aqueous solution of this compound in deionized water. Ensure the solution is freshly prepared as hydroxylamine solutions can be unstable over time.

-

Monitor Polymerization: Monitor the progress of the emulsion polymerization by periodically measuring the solid content or using chromatographic techniques to determine monomer conversion.

-

Addition of Short-Stopper: Once the target monomer conversion (e.g., 60-70%) is reached, add the this compound solution to the reaction kettle. The typical dosage ranges from 0.01 to 0.2 parts per hundred parts of monomer (phm). The optimal concentration should be determined empirically for the specific system.

-

Mixing: Continue stirring for 15-30 minutes to ensure homogeneous distribution of the short-stopper throughout the latex.

-

Verification of Termination: To confirm the cessation of polymerization, continue to monitor the solid content or monomer concentration for a period after the addition of the short-stopper. A stable reading indicates successful termination.

-

Downstream Processing: The short-stopped latex can then proceed to downstream processing, such as steam stripping to remove unreacted monomers.

Caption: Experimental workflow for short-stopping emulsion polymerization.

Protocol 2: Quenching of Solution Polymerization for Block Copolymer Synthesis

This protocol describes a general method for quenching a living/controlled radical polymerization to isolate a well-defined polymer segment before initiating the polymerization of a second monomer for block copolymer synthesis.

Materials:

-

Polymerization solution containing living polymer chains

-

This compound

-

Methanol or other suitable solvent for the short-stopper

-

Precipitating solvent (e.g., cold methanol, hexane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Prepare the Quenching Solution: Prepare a saturated solution of this compound in methanol or another appropriate solvent.

-

Terminate the First Block: At the desired molecular weight and conversion for the first polymer block, rapidly inject the this compound solution into the polymerization mixture under an inert atmosphere. The amount added should be in stoichiometric excess relative to the concentration of growing polymer chains.

-

Stir: Allow the mixture to stir for approximately 30 minutes to ensure complete quenching of all active radical species.

-

Isolate the Polymer: Precipitate the terminated polymer by adding the reaction mixture dropwise to a stirred, cold non-solvent.

-

Purify: Filter and wash the precipitated polymer with fresh non-solvent to remove any residual monomer, initiator fragments, and excess short-stopper.

-

Dry: Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization: Characterize the molecular weight and dispersity of the first block using techniques such as gel permeation chromatography (GPC) before proceeding with the synthesis of the second block.

Side Reactions and Considerations

-

Reaction with Persulfate Initiators: this compound is a reducing agent and can react with oxidizing agents like persulfate initiators. This can lead to the decomposition of the initiator and the scavenger, potentially affecting the initiation rate and the overall polymerization kinetics. Therefore, it is typically added after the polymerization has been initiated and has proceeded to the desired conversion.

-

pH Effects: The scavenging efficiency of hydroxylamine is pH-dependent. At lower pH, the equilibrium favors the protonated hydroxylammonium ion ([NH₃OH]⁺), which may have different reactivity compared to the free base (NH₂OH). The optimal pH for scavenging should be determined for each specific polymerization system.

-

Stability: Aqueous solutions of hydroxylamine can be unstable and should be freshly prepared. The sulfate salt provides greater stability for storage as a solid.

Conclusion

This compound is a versatile and effective radical scavenger for controlling and terminating free-radical polymerization. Its ability to efficiently quench propagating radicals through a hydrogen donation mechanism makes it a valuable tool in both industrial-scale polymer production and laboratory synthesis of well-defined polymers. A thorough understanding of its mechanism, coupled with empirical optimization of its concentration and addition protocol, is essential for achieving the desired polymerization outcomes. For researchers in drug development, the use of this compound can be particularly beneficial in the synthesis of biocompatible polymers and drug delivery systems where precise control over polymer architecture and purity is critical.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylamine-based inhibitors of auto-initiated styrene polymerization - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TW588057B - Method for shortstopping polymerization processes in the manufacture of synthetic rubbers - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Hydroxylammonium Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the physical characteristics of hydroxylammonium sulfate ((NH₃OH)₂SO₄), specifically its appearance and odor. The information is supplemented with a summary of its key physicochemical properties and standard protocols for its identification and characterization.

Physical Appearance

This compound is a white, crystalline solid[1][2]. It can appear as colorless crystals or as a fine white powder[2][3]. The compound is also described as being slightly hygroscopic, meaning it has a tendency to absorb moisture from the air[3][4]. Due to its solid nature, it serves as an easily handled and more stable alternative to its parent compound, hydroxylamine, which is a volatile liquid[2][3].

Odor Profile

This compound is consistently reported to be an odorless compound[1][5][6][7]. This lack of odor is a key identifying physical characteristic.

Summary of Physicochemical Properties

For ease of reference, the key quantitative and qualitative physical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | (NH₃OH)₂SO₄ or H₈N₂O₆S | [1][3] |

| Appearance | White to colorless crystalline solid or fine powder | [1][2][3] |

| Odor | Odorless | [1][5][6][7] |

| Molar Mass | 164.14 g/mol | [1][3] |

| Melting Point | Decomposes at ~120 °C (248 °F) to 170 °C (338 °F) | [1][2][3][4] |

| Density | 1.88 g/cm³ | [1][3] |

| Solubility in Water | 58.7 g/100 mL (at 20 °C) | [1][3] |

| Hygroscopicity | Slightly hygroscopic | [3][4] |

Experimental Protocols for Characterization

The determination of physical appearance and odor, while seemingly straightforward, follows standardized laboratory protocols to ensure accuracy and safety.

4.1 Organoleptic Analysis

Organoleptic analysis involves the use of sensory organs to evaluate the properties of a substance.

-

Objective: To determine the physical state, color, and odor of a sample of this compound.

-

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Fume hood

-

-

Procedure for Appearance:

-

Place a small, representative amount of the substance onto a clean, white weighing paper or watch glass for color neutrality.

-

Observe the sample under adequate lighting against the white background.

-

Record the physical state (e.g., crystalline, powder) and color (e.g., white, colorless).

-

Note any other characteristics, such as the presence of visible impurities or hygroscopic nature (clumping).

-

-

Procedure for Odor:

-

Place a small amount of the substance on a watch glass within a fume hood.

-

Hold the container several inches away from the nose.

-

Gently waft the vapors toward the nose with your hand. This is the standard "wafting" technique to prevent inhalation of a concentrated amount of the substance.

-

Record the perceived odor or lack thereof. For this compound, an "odorless" result is expected.

-

4.2 Instrumental Confirmation

While organoleptic analysis identifies the apparent properties, instrumental methods are required to confirm the chemical identity and purity of the substance, thereby validating that the observed properties are correct for this compound.

-

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the solid, which can be compared against known standards for this compound to confirm its identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular "fingerprint" that can be matched to a reference spectrum of pure this compound.

Visualization of Characterization Workflow

The logical flow for the physical and chemical confirmation of a this compound sample is depicted below. This workflow ensures that sensory observations are backed by analytical data for unambiguous identification.

Caption: Workflow for the Physical Characterization of this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hydroxylamine sulfate | 10039-54-0 [chemicalbook.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. thomassci.com [thomassci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Oxime Synthesis from Ketones Using Hydroxylammonium Sulfate

Introduction

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine. These compounds are highly crystalline and serve as crucial intermediates in organic synthesis, finding applications in the production of amides via the Beckmann rearrangement, as well as in the synthesis of nitriles, amines, and various nitrogen-containing heterocycles.[1][2] Their formation is also a reliable method for the protection, purification, and characterization of carbonyl compounds.[1] Hydroxylammonium sulfate ((NH₃OH)₂SO₄) is a stable, solid, and cost-effective salt, making it a common and convenient source of hydroxylamine for oximation reactions in a laboratory setting.[3]

Principle and Mechanism